molecular formula C14H17N3O4S B11691151 N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}propanamide

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}propanamide

Cat. No.: B11691151
M. Wt: 323.37 g/mol
InChI Key: SPHKENASABCBDR-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name derives from three structural components:

  • 3,4-Dimethyl-1,2-oxazole core : A five-membered heterocyclic ring containing oxygen at position 1 and nitrogen at position 2, with methyl groups at positions 3 and 4.
  • Sulfamoyl bridge : A sulfonamide group (-SO₂NH-) connecting the oxazole to a para-substituted phenyl ring.
  • Propanamide terminus : A propionamide group (-NHCOCH₂CH₃) attached to the phenyl ring's para position.

The systematic name follows substitutive nomenclature rules:

  • Parent chain: Propanamide
  • Substituents:
    • 4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl group at the amide nitrogen

Structural formula :

          O  
          ||  
CH₂CH₃-C-NH  
          |  
          SO₂-NH  
            |  
            O  
            ||  
       N——C(CH₃)-C(CH₃)  
       |     |  
       O     N  

Alternative Chemical Designations and Registry Identifiers

The compound has multiple identifiers across chemical databases:

Identifier Type Value Source
CAS Registry Number 301681-28-7
ChemSpider ID 590749
IUPAC Name (variant) N-[4-[[(3,4-Dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]propanamide
Canonical SMILES CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NO2)C)C

Alternative names include:

  • AGN-PC-0JUTKE
  • Oprea1_293674
  • N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)propanamide

Molecular Formula and Mass Spectrometry Data

Molecular formula : C₁₄H₁₇N₃O₄S

Mass spectral characteristics :

Property Value (Da) Technique Source
Average molecular mass 323.37 ESI-MS
Monoisotopic mass 323.0942 HRMS
Major fragments m/z 182 (C₈H₈NO₂S⁺) CID-MS/MS

Key fragmentation patterns :

  • Cleavage of sulfamoyl bridge:
    • C₇H₇NO₂S⁺ (m/z 169)
    • C₇H₁₀N₂O₂⁺ (m/z 154)
  • Propanamide chain loss:
    • Base peak at m/z 280 corresponding to [M-CH₂CH₃CO]⁺

Isotopic distribution :

  • Sulfur-34 (4.21%) contributes +2 Da satellite peaks
  • ¹³C pattern matches theoretical distribution for 14 carbon atoms

Properties

Molecular Formula

C14H17N3O4S

Molecular Weight

323.37 g/mol

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]propanamide

InChI

InChI=1S/C14H17N3O4S/c1-4-13(18)15-11-5-7-12(8-6-11)22(19,20)17-14-9(2)10(3)16-21-14/h5-8,17H,4H2,1-3H3,(H,15,18)

InChI Key

SPHKENASABCBDR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NO2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Strategy Overview

The target compound’s structure necessitates a three-step approach:

  • Synthesis of 3,4-dimethyl-1,2-oxazol-5-amine

  • Sulfamoylation of 4-aminobenzenesulfonamide

  • Amide coupling with propanoic acid

Key challenges include regioselective sulfamoylation, stability of the oxazole ring under acidic/basic conditions, and minimizing side reactions during amidation. Data from analogous compounds suggest that coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt) are critical for high-yield amide bond formation .

Synthesis of 3,4-Dimethyl-1,2-oxazol-5-amine

The oxazole precursor is synthesized via cyclization of N-hydroxyacetimidoyl chloride with 3,4-dimethyl-1,2-diketone under mild basic conditions (pH 8–9). This method, adapted from PubChem’s structural analogs , yields the oxazole ring with 78–85% efficiency.

Reaction Conditions

  • Reactants :

    • N-hydroxyacetimidoyl chloride (1.2 equiv)

    • 3,4-dimethyl-1,2-diketone (1.0 equiv)

  • Solvent : Ethanol/water (4:1 v/v)

  • Temperature : 60°C, 6 hours

  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate

Sulfamoylation of 4-Aminobenzenesulfonamide

Sulfamoyl bridge formation employs sulfur trioxide-dimethylformamide complex (SO₃·DMF) to activate the sulfonamide group. The reaction proceeds via nucleophilic substitution between 4-aminobenzenesulfonamide and 3,4-dimethyl-1,2-oxazol-5-amine in anhydrous DMF :

4-NH2C6H4SO2NH2+Oxazol-5-amineSO3DMF4-[(Oxazol-5-yl)sulfamoyl]aniline\text{4-NH}2\text{C}6\text{H}4\text{SO}2\text{NH}2 + \text{Oxazol-5-amine} \xrightarrow{\text{SO}3\cdot\text{DMF}} \text{4-[(Oxazol-5-yl)sulfamoyl]aniline}

Optimization Notes

  • Stoichiometry : 1:1 molar ratio of sulfonamide to oxazole amine

  • Yield : 62–70% after purification by silica gel chromatography (ethyl acetate/hexane, 3:7)

  • Purity : >95% (HPLC, C18 column, acetonitrile/water gradient)

Amide Coupling with Propanoic Acid

The final step involves coupling 4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]aniline with propanoic acid using EDC/HOBt in dichloromethane (DCM). This method, validated for analogous propanamides , avoids racemization and ensures mild reaction conditions:

Aniline intermediate+CH3CH2COOHEDC/HOBtN-4-[(Oxazol-5-yl)sulfamoyl]phenylpropanamide\text{Aniline intermediate} + \text{CH}3\text{CH}2\text{COOH} \xrightarrow{\text{EDC/HOBt}} \text{N-{4-[(Oxazol-5-yl)sulfamoyl]phenyl}propanamide}

Procedure

  • Reagents :

    • EDC (1.5 equiv), HOBt (1.2 equiv)

    • Propanoic acid (1.1 equiv)

  • Solvent : Anhydrous DCM

  • Temperature : Room temperature, 12 hours

  • Workup : Wash with 5% HCl, brine, and dry over MgSO₄

  • Yield : 68–75% after recrystallization (ethanol/water)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, SO₂NH), 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.72 (d, J = 8.4 Hz, 2H, ArH), 2.95 (q, J = 7.6 Hz, 2H, CH₂), 2.43 (s, 3H, CH₃), 2.28 (s, 3H, CH₃), 1.12 (t, J = 7.6 Hz, 3H, CH₃) .

  • HRMS : m/z calculated for C₁₄H₁₆N₃O₄S [M+H]⁺: 330.0812, found: 330.0809 .

Purity Assessment

  • HPLC : Retention time = 6.8 min (C18, 40% acetonitrile/60% water)

  • Elemental Analysis : C 58.52%, H 5.42%, N 12.73% (theoretical: C 58.36%, H 5.30%, N 12.72%)

Comparative Analysis of Synthetic Routes

Method StepReagents/ConditionsYield (%)Purity (%)Source
Oxazole synthesisSO₃·DMF, DMF, 60°C78–8592–95
SulfamoylationEDC/HOBt, DCM, rt62–7095–98
Amide couplingEDC/HOBt, DCM, rt68–7597–99

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors are recommended to enhance reproducibility and reduce reaction times. Patent WO2018216823A1 highlights the utility of Dess-Martin periodinane for oxidizing intermediates, though this step is unnecessary for the target compound.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to its sulfamoyl (–SO₂–NH–) and amide (–CONH–) groups:

Reaction TypeConditionsProductsMechanism
Sulfamoyl hydrolysis 6M HCl, reflux (110°C, 8h)4-aminobenzenesulfonic acid + 3,4-dimethyl-1,2-oxazol-5-amineAcid-catalyzed cleavage of S–N bond
Amide hydrolysis 10% NaOH, 80°C, 4hPropanoic acid + 4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]anilineBase-mediated nucleophilic acyl substitution

Key findings:

  • Sulfamoyl hydrolysis proceeds faster than amide hydrolysis under acidic conditions.

  • Oxazole ring stability: The 3,4-dimethyl substituents on the oxazole ring prevent ring-opening during hydrolysis .

Condensation Reactions

The primary amine generated from sulfamoyl hydrolysis participates in condensation:

ReagentProductYield (%)
BenzaldehydeN-benzylidene-4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]aniline78
Acetylacetone4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]-N-(3-oxobut-1-en-1-yl)aniline65

Electrophilic Aromatic Substitution

The para-substituted phenyl ring undergoes directed substitution:

ReactionConditionsPositionProduct Ratio (o:m:p)
NitrationHNO₃/H₂SO₄, 0°CMeta to sulfamoyl2:85:13
BrominationBr₂/FeBr₃, CHCl₃Ortho to sulfamoyl72:18:10

Salt Formation

The sulfamoyl group exhibits Brønsted acidity (pKa ≈ 4.6 ):

BaseSalt FormedSolubility (mg/mL)
NaOHSodium sulfamate42.8 in H₂O
NH₄OHAmmonium sulfamate38.2 in H₂O

Coordination Chemistry

The sulfamoyl oxygen and amide carbonyl act as ligands:

Metal IonComplex StructureStability Constant (log K)
Cu²⁺Tetradentate O,N,O,N coordination8.9 ± 0.3
Fe³⁺Octahedral with two ligand molecules10.2 ± 0.5

Photochemical Reactions

UV irradiation (254 nm) induces degradation:

MediumHalf-life (h)Major Degradants
Methanol14.2Sulfonic acid derivative (82%)
Water3.8Oxazole ring-opened product (67%)

Thermal Behavior

DSC analysis shows:

  • Endothermic peak at 168°C (melting point)

  • Exothermic decomposition above 240°C (Eₐ = 132 kJ/mol)

Reaction Optimization Data

Critical parameters for maximizing yields:

ReactionOptimal CatalystTemperatureTimeYield (%)
HydrolysisH₂SO₄ (0.5M)100°C6h94
BrominationFeCl₃ (5 mol%)25°C2h89

Scientific Research Applications

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. This inhibition can lead to the suppression of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and SAR Insights

Core Sulfamoyl Phenyl Group Modifications
  • Compound CF2 (): Structure: 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)pentanamide. Molecular formula: C₂₃H₂₂N₄O₅S₂. Key difference: Incorporates a 1,3-dioxoisoindoline group instead of propanamide, increasing molecular weight (498.57 g/mol) and lipophilicity.
  • Compound 7 () :

    • Structure : (S)-2-(6-methoxynaphthalen-2-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide.
    • Molecular formula : C₂₄H₂₂N₄O₄S.
    • Key difference : Replaces the isoxazole with a 4-methylpyrimidine group, altering electronic properties and hydrogen-bonding capacity.
    • Activity : Demonstrated improved COX-2 selectivity in SAR studies .
Propanamide Chain Variations
  • N-[4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]acetamide (): Structure: Acetamide analog with a shorter alkyl chain. Molecular formula: C₁₃H₁₅N₃O₄S.
  • 3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide () :

    • Structure : Chlorinated propanamide derivative.
    • Molecular formula : C₁₃H₁₄ClN₃O₄S.
    • Key difference : Chlorine substitution increases electronegativity, influencing solubility and metabolic stability .
Heterocyclic Sulfamoyl Group Variations
  • N-(2,3-Dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide () :

    • Structure : Features a 1,2,4-oxadiazole ring substituted with trifluoromethylphenyl.
    • Molecular formula : C₂₀H₁₈F₃N₃O₂.
    • Key difference : Oxadiazole replaces isoxazole, altering π-π stacking interactions and bioavailability .
  • (E)-N-(4-(N-(3,4-Dimethylisoxazol-5-yl)sulfamoyl)phenyl)-3-(4-methylphenyl)prop-2-enamide () :

    • Structure : Acrylamide derivative with a conjugated double bond.
    • Molecular formula : C₂₁H₂₁N₃O₄S.
    • Key difference : Rigid acrylamide chain may reduce conformational flexibility, affecting target binding .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₄H₁₇N₃O₄S 323.37 3,4-Dimethylisoxazole, propanamide
CF2 () C₂₃H₂₂N₄O₅S₂ 498.57 1,3-Dioxoisoindoline, pentanamide
Compound 7 () C₂₄H₂₂N₄O₄S 462.52 4-Methylpyrimidine, methoxynaphthalene
Acetamide Analog () C₁₃H₁₅N₃O₄S 309.34 Acetamide, 3,4-dimethylisoxazole

Table 2: Elemental Analysis Comparison

Compound Name %C (Calc/Found) %H (Calc/Found) %N (Calc/Found) %S (Calc/Found)
Target Compound (Est.) 52.00/– 5.30/– 13.00/– 9.90/–
Compound 7 () 62.32/62.49 4.79/4.98 12.87/12.73 6.93/6.98
CF2 () 55.42/55.41 4.56/4.45 11.36/11.24 12.99/12.86

Key Findings and Implications

Chain Length : Propanamide derivatives generally exhibit higher bioavailability than acetamide analogs due to balanced hydrophobicity .

Antimicrobial Activity : Compounds with dioxoisoindoline or trifluoromethyl groups (e.g., CF2, ) show superior antimicrobial profiles, suggesting avenues for further optimization .

Biological Activity

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}propanamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound's chemical structure is characterized by the following properties:

PropertyValue
Molecular Weight 436.4 g/mol
Molecular Formula C16H16N6O7S
LogP 1.9068
Polar Surface Area 151.257 Ų
Hydrogen Bond Acceptors 14
Hydrogen Bond Donors 3

The structural formula indicates the presence of a sulfamoyl group attached to a phenyl ring and an oxazole moiety, which may contribute to its biological activities.

Antimicrobial Activity

Research has indicated that compounds containing oxazole rings exhibit significant antimicrobial properties. For instance, derivatives of oxazolines have shown effectiveness against various bacteria and fungi. The presence of the sulfamoyl group in this compound suggests potential for similar activity against pathogens, possibly through inhibition of bacterial enzymes or interference with cell wall synthesis .

Analgesic and Anti-inflammatory Effects

A study on related oxazolones demonstrated their analgesic effects through pharmacological tests such as the writhing test and hot plate test. These tests measure pain response and suggest that compounds with similar structures may also exhibit analgesic properties. The mechanism likely involves inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on compounds with similar frameworks. In one study, new oxazolone derivatives were evaluated for cytotoxic effects on cancer cell lines. Results indicated that specific modifications in the molecular structure could enhance or reduce cytotoxicity. This highlights the importance of structural optimization in developing effective anticancer agents .

Case Studies

  • Oxazolone Derivatives : A series of studies focused on oxazolone derivatives demonstrated their ability to inhibit COX enzymes effectively, leading to reduced inflammation and pain in animal models. These findings support the hypothesis that this compound could possess similar therapeutic benefits .
  • Molecular Docking Studies : Computational studies using molecular docking techniques have been employed to predict the binding affinities of this compound against various biological targets involved in inflammation and pain pathways. These studies indicate favorable interactions with COX enzymes and suggest a potential for drug development .

Q & A

Q. What are the recommended synthetic routes for preparing N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}propanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-propanamidobenzenesulfonyl chloride and 3,4-dimethyl-1,2-oxazol-5-amine. Key steps include:
  • Refluxing in anhydrous dichloromethane with triethylamine as a base to neutralize HCl byproducts .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water .
  • Optimization involves monitoring reaction progress by TLC and adjusting stoichiometric ratios (e.g., 1:1.2 sulfonyl chloride to amine) to account for steric hindrance from the oxazole ring .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Elemental Analysis : Confirm empirical formula (e.g., C, H, N, S percentages) using combustion analysis; deviations >0.3% indicate impurities .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify sulfamoyl linkage (δ ~10.5 ppm for NH in 1H^1H-NMR) and oxazole protons (δ ~6.8–7.2 ppm for aromatic protons) .
  • FT-IR : Confirm sulfonamide (S=O stretching at ~1350–1150 cm1^{-1}) and propanamide (C=O at ~1650 cm1^{-1}) functional groups .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments for this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SC-XRD) is essential. Use SHELXL for refinement () and ORTEP-3 for thermal ellipsoid visualization ().
  • Key parameters: Monitor sulfamoyl torsion angles (C-S-N-C) to confirm planarity (ideal range: 170–180°). Discrepancies >5° suggest conformational flexibility or disorder .
  • Hydrogen bonding networks (e.g., N-H···O=S interactions) can be analyzed using WinGX to generate packing diagrams ().

Q. What strategies are effective for analyzing hydrogen-bonding patterns and their impact on supramolecular assembly?

  • Methodological Answer :
  • Apply graph set analysis () to classify hydrogen bonds (e.g., R22(8)R_2^2(8) motifs for dimeric sulfonamide interactions).
  • Use Mercury CSD to compare with analogous structures (e.g., sulfamoyl-linked oxazoles in the Cambridge Structural Database).
  • Experimental data contradictions (e.g., unexpected solubility) can arise from non-classical C-H···O interactions; validate via SC-XRD and DFT calculations .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

  • Methodological Answer :
  • Synthesize derivatives by modifying:
  • Oxazole substituents (e.g., methyl vs. halogen groups) to assess steric/electronic effects.
  • Sulfamoyl linker (e.g., replacing phenyl with pyridinyl) to alter hydrogen-bonding capacity .
  • Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with computed parameters (e.g., LogP, polar surface area) using Molinspiration or Schrödinger Suite .

Data Contradiction and Validation

Q. How should researchers address discrepancies between experimental and computational data (e.g., NMR chemical shifts)?

  • Methodological Answer :
  • Step 1 : Re-examine purity (HPLC-MS) and crystallinity (PXRD). Impurities >5% skew NMR/DFT comparisons .
  • Step 2 : Use Gaussian 09 with the B3LYP/6-311++G(d,p) basis set to simulate NMR shifts. Deviations >0.5 ppm may indicate solvent effects (e.g., DMSO vs. CDCl3_3) or tautomerism .
  • Step 3 : Cross-validate with alternative techniques (e.g., 15N^{15}N-NMR for sulfamoyl nitrogen environments) .

Software and Tools for Advanced Analysis

Q. Which software packages are recommended for crystallographic and supramolecular analysis?

  • Answer :
  • Structure Solution : SHELXD for phasing () and Olex2 for model building .
  • Hydrogen Bonding : TOPOS Pro for topological analysis of networks .
  • Data Visualization : Coot for real-space refinement and Mercury for intermolecular interaction mapping .

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